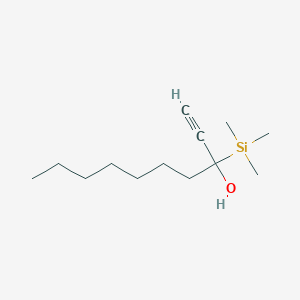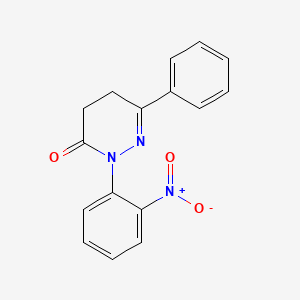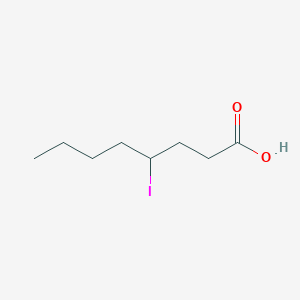
2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene is a chemical compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a methyl group at the second position, a nitro group at the eighth position, and an epoxide ring spanning the first and fourth positions of the naphthalene core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene typically involves multi-step organic reactions. One common method includes the nitration of 2-methyl-1,4-dihydronaphthalene followed by the formation of the epoxide ring. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and peracids for the epoxidation step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions that are ortho or para to the nitro group.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The epoxide ring can also react with nucleophiles in biological systems, potentially leading to the formation of covalent adducts with proteins and DNA .
Comparaison Avec Des Composés Similaires
2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene can be compared with other naphthalene derivatives such as:
1,4-Dihydro-1,4-epoxynaphthalene: Lacks the methyl and nitro groups, making it less reactive.
2-Methyl-1,4-dihydro-1,4-epoxynaphthalene: Lacks the nitro group, resulting in different chemical and biological properties.
8-Nitro-1,4-dihydro-1,4-epoxynaphthalene:
Propriétés
Numéro CAS |
113682-41-0 |
|---|---|
Formule moléculaire |
C11H9NO3 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
10-methyl-3-nitro-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |
InChI |
InChI=1S/C11H9NO3/c1-6-5-9-7-3-2-4-8(12(13)14)10(7)11(6)15-9/h2-5,9,11H,1H3 |
Clé InChI |
CGFSLCJIQPVUSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2C3=C(C1O2)C(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


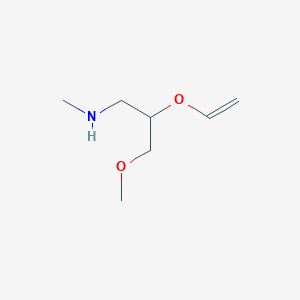

![1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14318259.png)
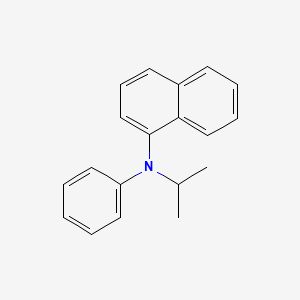
![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)
![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)

methanone](/img/structure/B14318293.png)
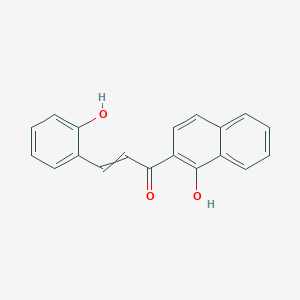

![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)
